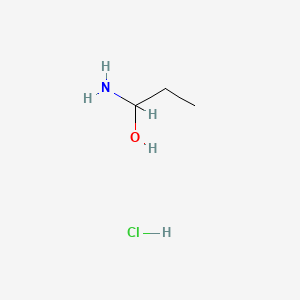
Aminopropanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid that is one of the simplest aminopropanols . This compound is widely used in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminopropanol hydrochloride can be synthesized through several methods. One common method involves the reaction of propylene oxide with hydrochloric acid to form beta-propyl alcohol chloride, which is then subjected to aminolysis with liquid ammonia to produce aminopropanol . Another method involves the reaction of propylene oxide with liquid ammonia in the presence of a rare earth modified catalyst at high temperatures .
Industrial Production Methods
In industrial settings, this compound is typically produced using the aforementioned methods due to their efficiency and high yield. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Aminopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Aminopropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the preparation of buffers and other biochemical reagents.
Medicine: It is used in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of aminopropanol hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. Additionally, its hydroxyl and amino groups allow it to participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Aminopropanol hydrochloride can be compared with other similar compounds, such as:
2-Aminoethanol:
2-Aminopropanol: Another aminopropanol isomer, it has different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific combination of hydroxyl and amino groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
62722-14-9 |
|---|---|
Molecular Formula |
C3H10ClNO |
Molecular Weight |
111.57 g/mol |
IUPAC Name |
1-aminopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C3H9NO.ClH/c1-2-3(4)5;/h3,5H,2,4H2,1H3;1H |
InChI Key |
DXVDKPXDOSKLPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















